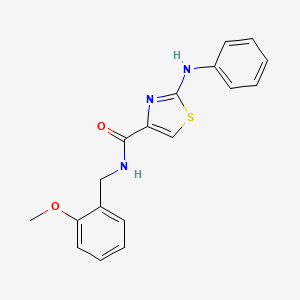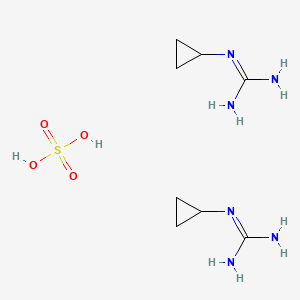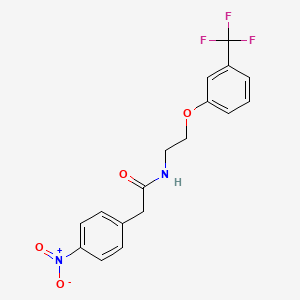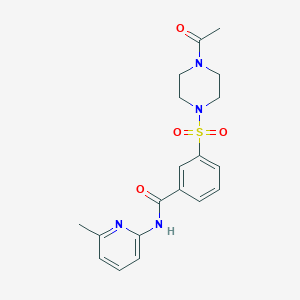
1-(2,2-Difluoroethyl)guanidine hemisulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2,2-Difluoroethyl)guanidine” is a chemical compound with the molecular formula C3H7F2N3 . It is also known as “bis(N-(2,2-difluoroethyl)guanidine); sulfuric acid” with a CAS Number: 2225137-16-4 . The molecular weight of this compound is 344.29 .
Synthesis Analysis
The synthesis of guanidines, including “1-(2,2-Difluoroethyl)guanidine”, often involves the reaction of an amine with cyanamide . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .
Molecular Structure Analysis
The molecular structure of “1-(2,2-Difluoroethyl)guanidine” is based on the guanidine group, which is one of the most abundant pharmacophoric groups in natural ligands and is involved in multiple interactions . It serves as a potential four-fold hydrogen donor in hydrogen bond interactions .
Chemical Reactions Analysis
Guanidines, including “1-(2,2-Difluoroethyl)guanidine”, are often involved in various chemical reactions. For example, they can be obtained from amines through cyanamides, but this process requires the use of toxic cyanogen bromide and harsh conditions .
Wirkmechanismus
While the specific mechanism of action for “1-(2,2-Difluoroethyl)guanidine” is not mentioned in the search results, guanidines in general are known to interact strongly with biological substances . They often serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .
Safety and Hazards
The safety data sheet for a similar compound, guanidine hydrochloride, indicates that it may form combustible dust concentrations in air. It can cause serious eye irritation, skin irritation, and may be harmful if swallowed or inhaled . It is advised to handle this compound with appropriate protective equipment and in a well-ventilated area .
Zukünftige Richtungen
The future directions for “1-(2,2-Difluoroethyl)guanidine” and similar compounds could involve further exploration of their synthesis methods, biological applications, and safety profiles. As guanidines are often found in drugs and drug candidates , there could be potential for “1-(2,2-Difluoroethyl)guanidine” in pharmaceutical research.
Eigenschaften
IUPAC Name |
2-(2,2-difluoroethyl)guanidine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7F2N3.H2O4S/c2*4-2(5)1-8-3(6)7;1-5(2,3)4/h2*2H,1H2,(H4,6,7,8);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFVBUHSGCONCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)N=C(N)N.C(C(F)F)N=C(N)N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16F4N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-[(Z)-2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)ethenyl]aniline](/img/structure/B2714984.png)

![N-[(2-Fluorophenyl)methyl]oxan-4-amine;hydrochloride](/img/structure/B2714987.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)
![2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2714992.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methoxypropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2714995.png)
![8-(2-ethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714996.png)



![3-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2715001.png)